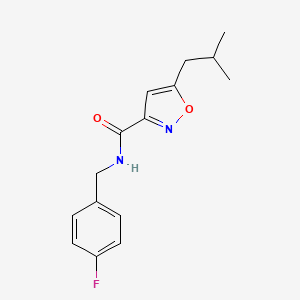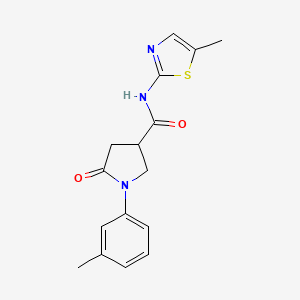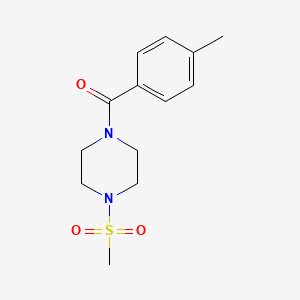
N-(4-fluorobenzyl)-5-isobutyl-3-isoxazolecarboxamide
Übersicht
Beschreibung
N-(4-fluorobenzyl)-5-isobutyl-3-isoxazolecarboxamide, also known as ABP-688, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has gained significant attention in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders such as anxiety, depression, and addiction.
Wirkmechanismus
N-(4-fluorobenzyl)-5-isobutyl-3-isoxazolecarboxamide selectively binds to the mGluR5 receptor and acts as a competitive antagonist, blocking the binding of glutamate to the receptor. This results in a decrease in the activity of the receptor, which is involved in various signaling pathways in the brain. By modulating the activity of the mGluR5 receptor, N-(4-fluorobenzyl)-5-isobutyl-3-isoxazolecarboxamide can affect various physiological processes such as synaptic plasticity, neurotransmitter release, and neuronal excitability.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-5-isobutyl-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce anxiety-like behavior in animal models, indicating its anxiolytic effects. Additionally, N-(4-fluorobenzyl)-5-isobutyl-3-isoxazolecarboxamide has been shown to increase hippocampal neurogenesis, which is important for learning and memory processes. N-(4-fluorobenzyl)-5-isobutyl-3-isoxazolecarboxamide has also been shown to reduce the rewarding effects of drugs of abuse, indicating its potential as a treatment for addiction disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorobenzyl)-5-isobutyl-3-isoxazolecarboxamide has several advantages for use in lab experiments. It is a selective antagonist of the mGluR5 receptor, which allows for the specific modulation of this receptor without affecting other receptors. Additionally, N-(4-fluorobenzyl)-5-isobutyl-3-isoxazolecarboxamide has good bioavailability and can be administered orally, making it easy to use in animal studies. However, N-(4-fluorobenzyl)-5-isobutyl-3-isoxazolecarboxamide has limitations in terms of its pharmacokinetics, as it has a short half-life and is rapidly metabolized in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(4-fluorobenzyl)-5-isobutyl-3-isoxazolecarboxamide. One potential direction is to investigate its potential as a treatment for various neurological disorders such as anxiety, depression, and addiction in clinical trials. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of N-(4-fluorobenzyl)-5-isobutyl-3-isoxazolecarboxamide on synaptic plasticity and neurogenesis. Finally, the development of new analogs of N-(4-fluorobenzyl)-5-isobutyl-3-isoxazolecarboxamide with improved pharmacokinetic properties could lead to the development of more effective treatments for neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorobenzyl)-5-isobutyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in preclinical studies, indicating its potential as a treatment for anxiety and depression. Additionally, N-(4-fluorobenzyl)-5-isobutyl-3-isoxazolecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance abuse disorders.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-10(2)7-13-8-14(18-20-13)15(19)17-9-11-3-5-12(16)6-4-11/h3-6,8,10H,7,9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKCMJJUFWBIRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NO1)C(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-mercapto-5-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4746063.png)
![3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4746069.png)
![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B4746075.png)
![isopropyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B4746082.png)
![5-[(2-bromophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-furamide](/img/structure/B4746097.png)
![3-[3-(diethylamino)propyl]-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4746099.png)
![N-(2,6-dimethylphenyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4746104.png)

![3-(4-methoxyphenyl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B4746110.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[({[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4746111.png)
![ethyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4746114.png)
![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-2-ethylpiperidine](/img/structure/B4746118.png)
![methyl 5-benzyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4746121.png)
